NFATc1-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NFATc1-IN-1 is a compound known for its potent inhibitory effects on the formation of osteoclasts, which are cells responsible for bone resorption. It is particularly effective in reducing the nuclear translocation of the nuclear factor of activated T cells c1 (NFATc1) induced by the receptor activator of nuclear factor kappa-B ligand (RANKL). This compound has an IC50 value of 1.57 micromolar, indicating its high potency .
Preparation Methods
The synthetic routes and reaction conditions for NFATc1-IN-1 are not extensively detailed in publicly available literature. it is typically synthesized through a series of organic reactions involving the formation of key intermediates, followed by purification and characterization steps. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, along with scalable reaction conditions.
Chemical Reactions Analysis
NFATc1-IN-1 primarily undergoes reactions related to its inhibitory function on osteoclast formation. The compound interacts with the RANKL-induced signaling pathway, leading to the inhibition of NFATc1 nuclear translocation. Common reagents and conditions used in these reactions include RANKL and other co-stimulatory molecules that amplify NFATc1 activity. The major product formed from these reactions is the inhibition of osteoclast differentiation and activity .
Scientific Research Applications
NFATc1-IN-1 has several scientific research applications, particularly in the fields of biology and medicine:
Mechanism of Action
NFATc1-IN-1 exerts its effects by inhibiting the nuclear translocation of NFATc1, a transcription factor that is crucial for the differentiation and activity of osteoclasts. The compound interferes with the RANKL/RANK signaling pathway, which is essential for the activation of NFATc1. By blocking this pathway, this compound prevents the transcription of genes necessary for osteoclast formation and function .
Comparison with Similar Compounds
NFATc1-IN-1 can be compared with other inhibitors of the calcineurin/NFATc pathway, such as cyclosporine A and tacrolimus (FK506). Unlike these compounds, which have broader immunosuppressive effects, this compound is more specific in targeting the NFATc1 pathway, making it potentially more suitable for applications where selective inhibition of osteoclast formation is desired . Other similar compounds include inhibitors that target different components of the RANKL/RANK signaling pathway, but this compound stands out due to its high potency and specificity .
References
Biological Activity
NFATc1-IN-1 is a small molecule inhibitor targeting the NFATc1 transcription factor, which plays a crucial role in various biological processes, including immune response, cell differentiation, and tissue homeostasis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and potential therapeutic applications.
NFATc1 is activated by calcium signaling through the calcineurin pathway. When intracellular calcium levels rise, calcineurin dephosphorylates NFAT proteins, allowing their translocation into the nucleus where they regulate gene transcription. This compound functions by inhibiting this pathway, thereby preventing NFATc1 from activating its target genes.
Key Mechanisms:
- Inhibition of Calcineurin : this compound disrupts the activation of calcineurin, which is necessary for NFATc1 activation.
- Reduced Gene Transcription : By inhibiting NFATc1 activity, the compound decreases the transcription of genes involved in T-cell activation and proliferation.
Biological Effects
The biological effects of this compound have been studied in various contexts, particularly in immune cells and stem cells.
1. Impact on T-cell Function
Research indicates that sustained NFAT signaling promotes a Th1-like gene expression pattern. The use of this compound has shown to:
- Decrease production of IL-4 while enhancing IFN-γ expression in CD4+ T cells.
- Promote apoptosis in activated T cells by increasing susceptibility to activation-induced cell death (AICD) .
Cytokine Production | Control (without this compound) | With this compound |
---|---|---|
IL-4 | High | Low |
IFN-γ | Low | High |
2. Effects on Stem Cells
In hair follicle stem cells, NFATc1 plays a role in maintaining quiescence. Studies have demonstrated that:
- This compound treatment leads to increased activation of hair follicle stem cells.
- The compound represses CDK4 expression, influencing cell cycle progression .
Case Study 1: T-cell Activation Deficiency
Patients with biallelic mutations in the NFATC1 gene exhibited delayed T-cell activation and proliferation. Treatment with this compound restored some functional capabilities of T cells by modulating metabolic pathways. Notably, these T cells showed an adaptive shift towards lipid metabolism to compensate for impaired glycolysis .
Case Study 2: Hair Follicle Regeneration
In a model using skin grafts from NFATc1-deficient mice, it was observed that:
- Grafts exhibited normal hair follicle cycling despite the absence of NFATc1.
- Application of this compound promoted hair growth by enhancing stem cell activation .
Research Findings
Recent studies have highlighted multiple facets of NFATc1 function and its inhibition through this compound:
Chromatin Remodeling
NFATc1 is implicated in chromatin remodeling processes that regulate gene expression in aggressive B-cell lymphomas. Inhibition through this compound could potentially disrupt these pathways, offering a therapeutic angle for treating certain cancers .
Metabolic Regulation
The metabolic implications of NFATc1 activity suggest that inhibiting this factor can alter energy utilization in immune cells. This is particularly relevant for conditions characterized by metabolic dysregulation .
Properties
Molecular Formula |
C13H8F2INO2 |
---|---|
Molecular Weight |
375.11 g/mol |
IUPAC Name |
5-fluoro-N-(2-fluoro-4-iodophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H8F2INO2/c14-7-1-4-12(18)9(5-7)13(19)17-11-3-2-8(16)6-10(11)15/h1-6,18H,(H,17,19) |
InChI Key |
IGRCFOGPIJEESA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)NC2=C(C=C(C=C2)I)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.